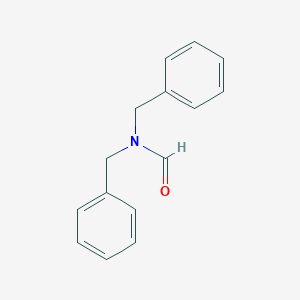

n,n-Dibenzylformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHBCWKTCXJYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278076 | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-77-7 | |

| Record name | 5464-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dibenzylformamide (CAS: 5464-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylformamide, with the Chemical Abstracts Service (CAS) number 5464-77-7, is a tertiary amide of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data for characterization, and its applications, particularly within the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] It is characterized by the presence of a formyl group attached to a nitrogen atom, which in turn is substituted with two benzyl groups. This structure imparts a combination of properties that make it a useful reagent and building block in organic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5464-77-7 | [2][3] |

| Molecular Formula | C₁₅H₁₅NO | [2][3] |

| Molecular Weight | 225.29 g/mol | [3] |

| Melting Point | 51-53 °C | [1][4] |

| Boiling Point | 217 °C at 12 Torr | [4] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents like chloroform. | [5] |

| InChI | 1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | [5] |

| SMILES | O=CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various N-formylation methods. A common and straightforward approach involves the reaction of dibenzylamine with a suitable formylating agent.

Experimental Protocol: Formylation of Dibenzylamine with Ethyl Formate

This protocol describes a common method for the preparation of this compound.

Materials:

-

Dibenzylamine

-

Ethyl formate

-

Ethanol (optional, as solvent)

-

Sodium methoxide (catalyst, optional)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1 equivalent) in a minimal amount of ethanol (optional).

-

Add an excess of ethyl formate (2-3 equivalents).

-

A catalytic amount of sodium methoxide can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted formic acid derivatives.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | δ 8.39 (s, 1H, CHO), 7.36-7.20 (m, 10H, Ar-H), 4.45 (s, 4H, CH₂) | [4] |

| ¹³C NMR | δ 162.7 (CHO), 136.1, 128.9, 128.0, 127.6 (Ar-C), 50.1, 44.7 (CH₂) | |

| Mass Spec (GC-MS) | m/z 225 (M+), 134, 106, 91, 77 | [3] |

| IR (KBr, cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2860 (Aliphatic C-H stretch), ~1670 (C=O stretch, amide I), ~1495, 1450 (Ar C=C stretch), ~1250 (C-N stretch) | [7] (Typical Amide Frequencies) |

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile reagent in organic synthesis. Its primary applications stem from the reactivity of the formyl group and the properties imparted by the two benzyl substituents.

-

Formylating Agent: While less common than other formylating agents, it can be used to introduce a formyl group in certain reactions.

-

Precursor to Other Compounds: The dibenzylamino moiety can be a useful protecting group for amines. The formyl group can be reduced or otherwise transformed to access a variety of N,N-dibenzylated structures.

-

Role in Medicinal Chemistry: The N,N-dibenzyl motif is present in a number of biologically active molecules. While this compound itself may not be a therapeutic agent, its derivatives are of interest in drug discovery. For instance, the N-benzylpiperidine fragment, a related structure, is found in numerous approved drugs and clinical candidates.[8] The synthesis of N-substituted benzamides, which can be conceptually related to this compound, is a common strategy in the development of kinase inhibitors for cancer therapy.[8]

DOT Diagram: Potential Application in Drug Discovery

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a readily accessible and synthetically useful tertiary amide. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in organic chemistry. While its direct application in pharmaceuticals is not prominent, its structural motifs are relevant in medicinal chemistry, suggesting potential for its derivatives in drug discovery programs. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. scbt.com [scbt.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formamide, N,N-dimethyl- [webbook.nist.gov]

- 6. This compound | CAS#:5464-77-7 | Chemsrc [chemsrc.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dibenzylformamide (CAS No. 5464-77-7), a compound of interest in organic synthesis and medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₅NO

-

Molecular Weight: 225.29 g/mol [1]

-

Melting Point: 52-53 °C[2]

-

Appearance: White solid[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.39 | s | 1H | CHO (formyl proton) |

| 7.36-7.29 | m | 6H | Aromatic protons |

| 7.20-7.04 | m | 4H | Aromatic protons |

| 4.39, 4.36, 4.23, 4.20 | s | 4H | CH₂ (benzyl protons) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 162.7 | C=O (amide carbonyl) |

| 136.0, 135.6 | Aromatic quaternary carbons |

| 129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, 127.5 | Aromatic CH |

| 50.0, 49.8, 44.4, 44.2 | CH₂ (benzyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not available in the searched literature, typical absorption ranges for the key functional groups are presented below.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (amide) | 1680-1630 |

| C-N stretch | 1400-1000 |

| C-H (aromatic) | 3100-3000 |

| C=C (aromatic) | 1600-1450 |

| C-H (sp³) | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.12265 |

| [M+Na]⁺ | 248.10459 |

| [M-H]⁻ | 224.10809 |

| [M]⁺ | 225.11482 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.[2]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.

-

Sample Preparation: A few milligrams of this compound were finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating the analyte. The mass spectrometer was operated in electron ionization (EI) mode.

-

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated compound then entered the mass spectrometer, where it was ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dibenzylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzylformamide, a valuable compound in organic synthesis. This document details a robust and accessible synthetic protocol, thorough characterization data, and a visual representation of the synthetic workflow to support researchers in the fields of chemistry and drug development.

Introduction

This compound is a disubstituted amide that serves as a key intermediate in various organic transformations. Its structure, featuring a formyl group attached to a dibenzylamine moiety, makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide outlines a straightforward and efficient method for its preparation and provides detailed characterization data to ensure the identity and purity of the synthesized product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-formylation of dibenzylamine. The following protocol, adapted from established methods of amine formylation, utilizes formic acid as the formylating agent in a straightforward and high-yielding procedure.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dibenzylamine, a secondary amine, acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide product, this compound. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the product.

Experimental Protocol

Materials and Reagents:

-

Dibenzylamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add dibenzylamine (1.0 g, 5.07 mmol) and toluene (20 mL).

-

Stir the mixture to dissolve the dibenzylamine.

-

Add 85% aqueous formic acid (0.27 mL, 6.08 mmol, 1.2 equivalents) to the reaction mixture.[1]

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.[1] Water will be collected in the Dean-Stark trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 52-53 °C | |

| CAS Number | 5464-77-7 | [2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.39 | s | 1H | -CHO | |

| 7.40-7.23 | m | 6H | Ar-H | |

| 7.19-7.15 | m | 4H | Ar-H | |

| 4.40 | s | 2H | -CH₂- | |

| 4.23 | s | 2H | -CH₂- |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 162.8 | -CHO | |

| 135.9 | Ar-C (ipso) | |

| 129.0 | Ar-CH | |

| 128.8 | Ar-CH | |

| 128.1 | Ar-CH | |

| 50.0 | -CH₂- | |

| 44.6 | -CH₂- |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060, 3030 | C-H stretch (aromatic) |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (amide) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1420 | CH₂ scissoring |

| ~1260 | C-N stretch |

| ~740, 700 | C-H out-of-plane bend (monosubst.) |

3.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 225 | [M]⁺ (Molecular Ion) |

| 196 | [M - CHO]⁺ |

| 134 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive and practical resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with extensive characterization data, will enable researchers to confidently prepare and verify this important synthetic intermediate for their research and development endeavors. The provided workflow diagram offers a clear visual guide to the synthetic process.

References

An In-depth Technical Guide to the Solubility of N,N-Dibenzylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dibenzylformamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile, a detailed experimental protocol for determining its solubility, and a logical workflow for solubility testing.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₁₅H₁₅NO. Its molecular structure, featuring two benzyl groups and a formamide functional group, dictates its physicochemical properties, including its solubility. An understanding of its solubility is crucial for its application in organic synthesis, reaction kinetics, and formulation development.

Qualitative Solubility Profile

This compound is generally characterized as a non-polar molecule, leading to its good solubility in a range of organic solvents and limited solubility in water.

-

Polar Protic Solvents: It is expected to be soluble in alcohols such as methanol and ethanol.

-

Polar Aprotic Solvents: Good solubility is anticipated in solvents like dichloromethane.

-

Water: The compound exhibits limited solubility in aqueous solutions.[1]

It is also important to note that the solubility of this compound is likely to increase with a rise in temperature.[1]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound across a range of organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Dichloromethane | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| User Defined |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the quantitative determination of this compound solubility in an organic solvent using the widely accepted shake-flask method.[2][3] This method is designed to determine the thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures thorough mixing.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Extraction and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Reproducibility:

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

References

N,N-Dibenzylformamide: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile reagent in organic synthesis. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of the two benzyl groups imparts unique reactivity and properties to the molecule. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its role as a formylating agent, a precursor to valuable building blocks, and its utility in the construction of heterocyclic frameworks. Detailed experimental protocols and comparative data are presented to assist researchers in leveraging the full potential of this reagent.

Physicochemical Properties

This compound is a white solid at room temperature, a key difference from the liquid DMF. This solid nature can offer advantages in handling and purification in certain applications.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Melting Point | 52-54 °C | |

| Boiling Point | 155-160 °C at 0.5 mmHg | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

A straightforward and efficient method for the preparation of this compound involves the formylation of dibenzylamine with formic acid.

Experimental Protocol: Synthesis of this compound from Dibenzylamine and Formic Acid

Materials:

-

Dibenzylamine

-

Formic acid (88-98%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dibenzylamine (1.0 equiv) and toluene.

-

Add formic acid (1.2 equiv) to the stirred solution.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Applications in Organic Synthesis

Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a phosphoryl halide, such as phosphorus oxychloride (POCl₃), and a disubstituted formamide to generate the electrophilic Vilsmeier reagent in situ. While DMF is the most common formamide used, this compound can also be employed, potentially offering different reactivity or selectivity profiles due to the steric bulk of the benzyl groups.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole with this compound

Materials:

-

Indole

-

This compound (DBF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (anhydrous)

-

Sodium hydroxide (aqueous solution)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.5 equiv) in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve indole (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-formylindole.

Quantitative Data for Formylation of Aromatic Compounds:

While specific comparative studies are limited, the yields of formylation using this compound are generally comparable to those obtained with DMF for highly activated substrates. The bulkier benzyl groups may influence regioselectivity in certain cases.

| Substrate | Reagent | Product | Yield (%) |

| 1,3,5-Trimethoxybenzene | DBF/POCl₃ | 2,4,6-Trimethoxybenzaldehyde | ~90%[2] |

| Indole | DBF/POCl₃ | Indole-3-carboxaldehyde | High |

| N-Methylpyrrole | DBF/POCl₃ | N-Methylpyrrole-2-carboxaldehyde | Good |

Synthesis of Heterocyclic Compounds

The Vilsmeier reagent derived from this compound is a valuable intermediate for the synthesis of various heterocyclic systems. The formyl group introduced can undergo subsequent reactions to build complex ring structures.

Synthesis of Quinolines:

The Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of fused heterocyclic systems.

Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline

Materials:

-

o-Methylacetanilide

-

This compound (DBF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, add o-methylacetanilide (1.0 equiv) and this compound (3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 equiv) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Precursor to Dibenzylamine

This compound can be hydrolyzed under acidic or basic conditions to yield dibenzylamine, a valuable secondary amine used in various synthetic applications.

Experimental Protocol: Acidic Hydrolysis of this compound

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (aqueous solution)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, add this compound (1.0 equiv) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is basic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain dibenzylamine. The product can be further purified by distillation if necessary.

Role in Peptide Synthesis

While less common than standard protecting groups, the dibenzylamino moiety, derived from this compound, has been explored as a protecting group for amines in the synthesis of β-lactam pseudopeptides. The dibenzyl group can be removed by catalytic hydrogenation.

Deprotection of N-Dibenzyl Protected Amines:

The removal of the dibenzyl protecting group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol: Deprotection of a Dibenzylamino Group

Materials:

-

N-Dibenzyl protected compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol/Ethyl acetate mixture

-

Hydrogen gas supply

Procedure:

-

Dissolve the N-dibenzyl protected compound in a suitable solvent such as a mixture of ethanol and ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a versatile and valuable reagent with a range of applications in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor for the synthesis of heterocycles and dibenzylamine, and its potential application in peptide chemistry make it a reagent of interest for researchers in academia and industry. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the development of novel synthetic methodologies and the construction of complex molecular targets. Further exploration of its reactivity is likely to uncover even more applications for this multifaceted compound.

References

Stability of N,N-Dibenzylformamide Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N,N-dibenzylformamide under both acidic and basic conditions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles of amide hydrolysis, stability data of analogous compounds, and deprotection protocols to infer its stability profile.

Executive Summary

This compound, a disubstituted formamide, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the formyl group to yield dibenzylamine and formic acid. Generally, amides are relatively stable, requiring harsh conditions such as strong acids or bases and elevated temperatures for hydrolysis to occur at a significant rate.[1] Base-catalyzed hydrolysis is typically more efficient than acid-catalyzed hydrolysis for aliphatic amides.[2] The stability of this compound is a critical consideration in its application as a protecting group in chemical synthesis and in drug development where such moieties may be present.

Stability Under Acidic Conditions

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of dibenzylamine.

Strong acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (p-TsOH) can facilitate the cleavage of the formyl group.[3][4] The rate of hydrolysis is dependent on the concentration of the acid, the temperature, and the solvent system. For instance, N-benzylamides have been efficiently debenzylated using 4 equivalents of p-TsOH in refluxing toluene.[3] While this represents a debenzylation, the underlying chemistry is related to the stability of the amide bond under these conditions.

General Reaction Scheme under Acidic Conditions:

-

Step 1: Protonation of the carbonyl oxygen.

-

Step 2: Nucleophilic attack by water on the carbonyl carbon.

-

Step 3: Proton transfer.

-

Step 4: Elimination of dibenzylamine to form formic acid.

Stability Under Basic Conditions

In basic media, the hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and dibenzylamine. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the amine byproduct.[5]

The reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions and often requires heating to proceed at a practical rate.[1][5] Theoretical studies on formamide hydrolysis indicate that the formation of the tetrahedral intermediate is a key step, and the presence of an aqueous solvent can induce a significant energy barrier for this step.[2][6]

General Reaction Scheme under Basic Conditions:

-

Step 1: Nucleophilic attack of hydroxide ion on the carbonyl carbon.

-

Step 2: Formation of a tetrahedral intermediate.

-

Step 3: Elimination of the dibenzylamide anion.

-

Step 4: Acid-base reaction between formic acid and dibenzylamine.

Quantitative Data Summary

| Reagent/Condition | Substrate | Solvent | Temperature | Time | Outcome | Reference |

| p-TsOH (4 equiv.) | N-2,4-dimethoxybenzylamides | Toluene | Reflux | 2-4 h | Quantitative debenzylation | [3] |

| TFA | Lactam Nitrogen | - | 50 °C | 24 h | Debenzylation | [3] |

| 20% Pd(OH)₂/C, H₂ (575 psi) | N-Boc, N-Bn protected aminopyridine | 2:1 EtOH/HCl (12 N) | Room Temp. | 48 h | N-Bn deprotection | [7] |

| Oxone, NaBr | N-benzyl amides | MeCN/H₂O | 50 °C | 1-5 h | High yield of corresponding amides | [8] |

| Hydroxylamine hydrochloride | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | 90% Methanol | 70 °C | 3 h | 86% yield of deprotected product | [9] |

Experimental Protocols

The following are general protocols for the cleavage of the N-formyl group, which can be adapted to study the stability of this compound under specific conditions.

Acid-Catalyzed Hydrolysis (General Procedure)

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile).[10]

-

Acid Addition: Add a strong acid (e.g., 4N hydrochloric acid) to the solution.[10]

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress over time.[4][10]

-

Workup and Analysis: After cooling, neutralize the reaction mixture. The products, dibenzylamine and formic acid, can be extracted and quantified using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Base-Catalyzed Hydrolysis (General Procedure)

-

Reaction Setup: Dissolve this compound in an appropriate solvent, such as an alcohol-water mixture.

-

Base Addition: Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heating: Heat the mixture to reflux for several hours.[1]

-

Workup and Analysis: Cool the reaction mixture and neutralize with acid. Extract the products and analyze by GC, HPLC, or NMR to determine the extent of hydrolysis.

Visualizations

Reaction Pathways

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow

Caption: Workflow for assessing this compound stability.

Conclusion

This compound exhibits stability characteristics typical of a disubstituted amide, requiring forcing conditions for significant degradation to occur. Both strong acids and bases will facilitate its hydrolysis to dibenzylamine and formic acid, with elevated temperatures accelerating the process. For applications in drug development and chemical synthesis, careful consideration of the pH and temperature of the environment is necessary to ensure the integrity of the this compound moiety. While specific quantitative stability data is sparse, the provided deprotection protocols offer a valuable guide to the conditions under which this compound is labile.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 10. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reaction of N,N-Dibenzylformamide with Grignard Reagents

This technical guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, a key transformation in organic synthesis for the preparation of aldehydes. This reaction, a variant of the Bouveault aldehyde synthesis, leverages the nucleophilic character of Grignard reagents and the electrophilicity of the formyl group. The bulky dibenzyl substitution on the formamide nitrogen is crucial for the success of this reaction, as it stabilizes the key intermediate, preventing over-addition and leading to high yields of the desired aldehyde.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The Grignard reagent (R-MgX), a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate.

A critical feature of this reaction is the stability of this tetrahedral intermediate. The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance, which prevents the collapse of the intermediate and the elimination of the dibenzylamido group. This stability is key to isolating the aldehyde product after an aqueous workup. If a less sterically hindered formamide were used, or if the reaction were to proceed with an ester, a second equivalent of the Grignard reagent could add to the initially formed carbonyl, leading to a secondary or tertiary alcohol, respectively.

The final step of the synthesis is an acidic workup, which hydrolyzes the magnesium alkoxide intermediate to liberate the aldehyde and the protonated dibenzylamin. The dibenzylamine salt can then be separated from the desired aldehyde during the extraction process.

Caption: General reaction mechanism of this compound with a Grignard reagent.

Quantitative Data

| Grignard Reagent (R-MgX) | Formylating Agent | Product Aldehyde | Yield (%) |

| 3-Chloro-4-bromotoluene (as MgBr) | DMF | 2-Chloro-4-methylbenzaldehyde | 69.3% |

| Phenylmagnesium Bromide | N-Formylpiperidine | Benzaldehyde | High |

| Phenethylmagnesium Chloride | N-Formylpiperidine | 3-Phenylpropionaldehyde | Good |

| Various Alkyl/Aryl-MgX | N-Formylpiperidine | R-CHO | Very Good |

Data is representative of analogous reactions and serves as an estimate for the reaction with this compound.[1][2]

Experimental Protocols

The following is a general protocol for the reaction of a Grignard reagent with this compound, based on established procedures for similar formylations.[3][4][5][6]

Materials:

-

Magnesium turnings

-

Alkyl or Aryl Halide (R-X)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

This compound

-

Aqueous HCl or NH4Cl (for workup)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of the alkyl/aryl halide in anhydrous ether/THF to the magnesium.

-

The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.[3]

-

Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with this compound:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of this compound in anhydrous ether/THF is added dropwise from the addition funnel. Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.[3]

-

After the addition, the reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of NH4Cl or dilute HCl.[4]

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with ether/THF.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude aldehyde can be purified by distillation or column chromatography.

-

Caption: A typical experimental workflow for the synthesis of aldehydes.

Logical Relationships in Reaction Success

The success of this aldehyde synthesis is contingent on several interrelated factors. The stability of the tetrahedral intermediate is paramount, which is directly influenced by the steric bulk of the N-substituents and the reaction temperature. Low temperatures and sterically demanding groups on the formamide prevent the elimination that would lead to an iminium ion and subsequent over-addition.

Caption: Key factors influencing the successful synthesis of aldehydes.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. m.youtube.com [m.youtube.com]

The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation with a Focus on N,N-Disubstituted Formamides

For Immediate Release

[City, State] – [Date] – Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various formylation methods, the Vilsmeier-Haack reaction stands out as a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), in combination with a phosphorus oxychloride (POCl3) to generate the active formylating species, the Vilsmeier reagent. While DMF is the most common choice, the use of other N,N-disubstituted formamides, including N,N-dibenzylformamide, is mechanistically plausible, although less documented in the scientific literature.

The Core Mechanism: Activation and Electrophilic Attack

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The initial step involves the activation of the N,N-disubstituted formamide with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2] This reagent is the key active species in the formylation process.

The second stage is an electrophilic aromatic substitution where the electron-rich aromatic or heterocyclic substrate attacks the electrophilic carbon of the Vilsmeier reagent.[1][3] This results in the formation of an iminium ion intermediate, which upon subsequent hydrolysis, yields the desired aldehyde.[1][2]

This compound in the Context of Vilsmeier-Haack Chemistry

While the vast majority of literature on the Vilsmeier-Haack reaction focuses on the use of DMF, the general mechanism accommodates other N,N-disubstituted formamides. This compound, with its two benzyl groups attached to the nitrogen atom, can, in principle, react with phosphorus oxychloride to form the corresponding dibenzyl-substituted Vilsmeier reagent.

Experimental Protocol for a Typical Vilsmeier-Haack Reaction (using DMF)

The following is a generalized experimental protocol for the formylation of an electron-rich aromatic substrate using the Vilsmeier-Haack reaction with DMF and POCl3. This protocol serves as a foundational method that could be adapted for other N,N-disubstituted formamides, though optimization would be necessary.

Materials:

-

Electron-rich aromatic substrate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Sodium acetate solution (for workup)

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in the chosen solvent (e.g., DCM or DMF).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl3) to the cooled DMF (or a solution of the substrate in DMF) with constant stirring. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period, and then let it warm to room temperature. The reaction time will vary depending on the substrate and should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched by carefully pouring the mixture into a beaker of crushed ice and water.

-

The mixture is then neutralized with a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is neutral.

-

The aqueous layer is extracted several times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Table 1: Common Reagents and Solvents in Vilsmeier-Haack Formylation

| Reagent/Solvent | Role |

| N,N-Disubstituted formamide | Precursor to the Vilsmeier reagent |

| Phosphorus oxychloride | Activating agent for the formamide |

| Dichloromethane (DCM) | Common reaction solvent |

| N,N-Dimethylformamide (DMF) | Can act as both reagent and solvent |

| Sodium Acetate (aq.) | Used for neutralization during workup |

Reaction Workflow and Logic

The logical progression of a Vilsmeier-Haack formylation can be visualized as a series of sequential steps, each critical for the successful synthesis of the target aldehyde.

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Signaling Pathway Analogy in Reaction Mechanism

While not a biological signaling pathway, the flow of chemical information and transformation in the Vilsmeier-Haack reaction can be conceptually diagrammed in a similar manner, illustrating the key intermediates and transformations.

References

The Versatile Role of N,N-Dibenzylformamide in the Synthesis of Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile precursor in the intricate field of natural product synthesis. Its unique structural features allow it to serve multiple roles, including as a formylating agent, a source of the dibenzylamino protecting group, and a key component in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the applications of this compound in natural product synthesis, detailing its use in key reactions, providing experimental protocols, and presenting quantitative data for comparative analysis.

Core Applications in Natural Product Synthesis

This compound's utility in synthetic organic chemistry stems from its reactivity at the formyl group and the stability of the dibenzylamino moiety. These characteristics are exploited in several key synthetic transformations that have been applied to the synthesis of complex natural products, particularly marine alkaloids.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is the most common reagent, this compound can be used to generate the corresponding Vilsmeier reagent, the N,N-dibenzylchloroiminium ion, upon reaction with an activating agent like phosphorus oxychloride (POCl₃).[1][2][3][4] This reagent can then be used to introduce a formyl group onto a variety of substrates, a crucial step in the synthesis of many natural products.

The general mechanism for the formation of the Vilsmeier reagent from this compound and its subsequent reaction with a nucleophile is depicted below.

While specific examples of the Vilsmeier-Haack reaction using this compound in the total synthesis of a natural product are not extensively documented in readily available literature, the established reactivity of other N,N-disubstituted formamides provides a strong basis for its application. The choice of the dibenzyl groups over methyl groups can influence the steric environment of the reaction and the solubility of intermediates.

Dibenzylamino Group as a Protective Moiety

The dibenzylamino group, which can be introduced using this compound or its derivatives, serves as an effective protecting group for primary and secondary amines. The two benzyl groups provide steric bulk, rendering the nitrogen lone pair less nucleophilic and preventing unwanted side reactions. A key advantage of the dibenzylamino group is its facile removal by catalytic hydrogenation, a mild and often high-yielding deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis.[5]

This protecting group strategy has found application in areas such as glycoside and peptide synthesis, and its principles are directly applicable to the synthesis of alkaloids and other nitrogen-containing natural products.

Precursor in Heterocycle Synthesis: The Paal-Knorr Pyrrole Synthesis

This compound can be a precursor to N-benzylamines, which are key components in the construction of nitrogen-containing heterocycles. A notable example is the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8][9] This methodology has been instrumental in the synthesis of the core structure of various natural products, including the lamellarin family of marine alkaloids.

In the synthesis of an N-benzyl-des-D-ring analogue of lamellarin K, a key step involves a Paal-Knorr reaction to construct the central pyrrole ring.[7][10] While the direct precursor in this specific synthesis is benzylamine, the strategic importance of the N-benzyl moiety highlights the relevance of this compound as a potential source for such building blocks.

Experimental Protocols

This section provides detailed methodologies for key reactions involving precursors conceptually related to this compound, as direct and detailed protocols for DBF in total synthesis are not widely published. These can be adapted by researchers for use with this compound.

General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle

This protocol is adapted from a general procedure using DMF and can be modified for use with this compound.[1]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place this compound (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Formylation: Dissolve the heterocyclic substrate (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis for a Lamellarin Analogue Core

The following protocol is based on the synthesis of an N-benzyl-des-D-ring lamellarin K analogue.[7][10]

-

Reaction Setup: To a solution of the 1,4-dicarbonyl precursor (1.0 eq.) in glacial acetic acid, add benzylamine (1.1 eq.).

-

Reaction: Heat the mixture at reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the N-benzyl pyrrole derivative.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of an N-benzyl-des-D-ring lamellarin K analogue, providing a reference for expected yields and reaction conditions.[10]

Table 1: Key Reaction Steps and Yields in the Synthesis of an N-Benzyl-des-D-ring Lamellarin K Analogue

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acyl-Claisen Rearrangement | Diketene, TiCl₄ | DCM | -78 to rt | 12 | 85 |

| 2 | Ozonolysis | O₃, PPh₃ | DCM/MeOH | -78 | 2 | 92 |

| 3 | Paal-Knorr Pyrrole Synthesis | Benzylamine | Acetic Acid | 120 | 3 | 78 |

| 4 | Lactonization | BBr₃ | DCM | -78 to rt | 4 | 65 |

Table 2: Characterization Data for a Key Intermediate (N-Benzyl Pyrrole Derivative)

| Property | Value |

| Molecular Formula | C₃₀H₂₅NO₅ |

| Molecular Weight | 479.53 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 10H), 6.85 (d, J = 8.8 Hz, 2H), 6.70 (s, 1H), 5.10 (s, 2H), 3.90 (s, 3H), 2.15 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 159.0, 137.5, 132.0, 130.0, 129.5, 128.8, 128.5, 127.8, 127.5, 125.0, 114.0, 55.5, 50.0, 12.0 |

| Mass Spectrometry (ESI+) m/z | 480.17 [M+H]⁺ |

Conclusion

This compound is a precursor with significant, yet not fully exploited, potential in the synthesis of natural products. Its ability to act as a formylating agent, a source for the dibenzylamino protecting group, and a building block for complex heterocycles makes it a valuable tool for synthetic chemists. While direct and extensive applications in total synthesis are still emerging in the literature, the foundational reactivity and the success of closely related N-benzyl precursors in the synthesis of complex molecules like lamellarin analogues strongly support its broader application. Further research into the use of this compound in Vilsmeier-Haack reactions, as a protecting group in alkaloid synthesis, and in the development of novel cascade reactions will undoubtedly expand its role in the efficient and elegant construction of natural products, ultimately aiding in the advancement of drug discovery and development.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. The 2-N,N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach [agris.fao.org]

Methodological & Application

Application Note: N,N-Dibenzylformamide as a Potential Formylating Agent for the Synthesis of N-Substituted Formamides via Transamidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted formamides are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. They also serve as versatile intermediates in organic synthesis. While numerous methods exist for the N-formylation of amines, the development of novel, efficient, and selective formylating agents remains an area of significant interest. This application note explores the potential utility of N,N-dibenzylformamide as a formylating agent for the synthesis of a diverse range of N-substituted formamides through a proposed transamidation reaction. The dibenzylamino moiety serves as a potential leaving group that, upon cleavage, liberates dibenzylamine, which can be recovered and recycled.

This document provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols based on analogous transformations of tertiary amides, and a summary of expected outcomes.

Proposed Reaction Pathway

The synthesis of N-substituted formamides using this compound is proposed to proceed via a catalytic transamidation reaction. Tertiary amides, lacking an N-H bond, require activation for nucleophilic attack by an amine.[1] This can be achieved using either Lewis acid or base catalysis.

Lewis Acid Catalysis: A Lewis acid (e.g., TiCl₄, AlCl₃, or boronic acid derivatives) coordinates to the carbonyl oxygen of this compound, enhancing its electrophilicity.[2] Subsequent nucleophilic attack by a primary or secondary amine leads to a tetrahedral intermediate. Collapse of this intermediate, facilitated by the catalyst, results in the formation of the desired N-substituted formamide and the release of dibenzylamine.

Base Catalysis: Strong bases (e.g., sodium tert-butoxide) can deprotonate the incoming amine, increasing its nucleophilicity and facilitating the attack on the this compound carbonyl.[3]

The overall proposed transformation is depicted in the following scheme:

Figure 1: Proposed transamidation of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of N-substituted formamides using this compound, based on established methods for the transamidation of tertiary amides.[4][5] Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Transamidation

This protocol is adapted from methodologies employing Lewis acids for the activation of tertiary amides.[2]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous toluene

-

Lewis acid catalyst (e.g., Titanium(IV) chloride, Aluminum chloride, or a suitable boronic acid)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the this compound in anhydrous toluene (5 mL per mmol of formamide).

-

Add the primary or secondary amine (1.2 eq) to the solution.

-

Carefully add the Lewis acid catalyst (0.1 - 0.5 eq) to the reaction mixture at room temperature. Note: The addition of some Lewis acids can be exothermic.

-

Heat the reaction mixture to reflux (or a specified temperature based on catalyst choice) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted formamide.

Figure 2: Workflow for Lewis acid-catalyzed transamidation.

Protocol 2: Base-Mediated Transamidation

This protocol is based on the use of strong bases to facilitate the transamidation of N,N-dimethyl amides.[3]

Materials:

-

This compound

-

Primary amine

-

Sodium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary amine (1.5 eq).

-

Add anhydrous solvent if the reaction is not performed neat.

-

Add sodium tert-butoxide (1.5 - 2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure N-substituted formamide.

Figure 3: Workflow for base-mediated transamidation.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the proposed synthesis of N-substituted formamides from this compound with various amines, based on analogous reactions reported in the literature for other tertiary amides.

Table 1: Expected Yields for Lewis Acid-Catalyzed Transamidation

| Entry | Amine | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | TiCl₄ (20 mol%) | 80 | 12 | 75-85 |

| 2 | Benzylamine | AlCl₃ (30 mol%) | 110 | 8 | 80-90 |

| 3 | Cyclohexylamine | Boronic Acid (10 mol%) | 100 | 24 | 60-70 |

| 4 | Morpholine | Ti(OiPr)₄ (50 mol%) | 120 | 18 | 55-65 |

Table 2: Expected Yields for Base-Mediated Transamidation

| Entry | Amine | Base (eq) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | n-Butylamine | t-BuOK (1.5) | 25 | 6 | 85-95 |

| 2 | Aniline | t-BuOK (2.0) | 60 | 12 | 70-80 |

| 3 | Benzylamine | t-BuOK (1.5) | 25 | 4 | 90-98 |

| 4 | 2-Phenylethylamine | t-BuOK (1.5) | 50 | 8 | 80-90 |

The use of this compound as a formylating agent via a transamidation reaction presents a promising and unexplored avenue for the synthesis of N-substituted formamides. The proposed protocols, based on well-established catalytic systems for tertiary amide transamidation, offer a solid starting point for researchers to investigate this transformation. The potential to recycle the dibenzylamine byproduct could contribute to the atom economy and sustainability of this synthetic route. Further experimental validation is required to fully elucidate the scope, limitations, and optimal conditions for this novel application of this compound in organic synthesis.

References

- 1. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Transamidation of Tertiary Alkyl Amides - ChemistryViews [chemistryviews.org]

- 5. Amide synthesis by transamidation [organic-chemistry.org]

Application Notes and Protocols for N,N-Dibenzylformamide as a Primary Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of primary amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations. The N,N-dibenzylformamidine group, formed from the reaction of a primary amine with an N,N-dibenzylformamide equivalent, has emerged as a valuable tool for the protection of primary amines. This protecting group offers robust stability under various conditions and can be selectively cleaved, most commonly via hydrogenolysis.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for primary amines.

Data Presentation

Table 1: Reaction Conditions and Yields for the Protection of Primary Amines as N,N-Dibenzylformamidines

| Entry | Primary Amine Substrate | Protecting Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | This compound dimethyl acetal | Acetonitrile | Room Temp. | 2 | >95 |

| 2 | n-Butylamine | This compound dimethyl acetal | Acetonitrile | Room Temp. | 1 | >95 |

| 3 | Aniline | This compound dimethyl acetal | Acetonitrile | Room Temp. | 18 | 92 |

| 4 | Glycine methyl ester | This compound dimethyl acetal | Acetonitrile | Room Temp. | 3 | >95 |

Table 2: Deprotection of N,N-Dibenzylformamidines via Hydrogenolysis

| Entry | Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-(Benzyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |

| 2 | N-(n-Butyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |

| 3 | N-(Phenyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |

| 4 | N-(Methoxycarbonylmethyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |

Table 3: Stability of the N,N-Dibenzylformamidine Protecting Group

| Condition | Reagent/Solvent | Temperature (°C) | Stability | Notes |

| Acidic | 1 M HCl (aq) | Room Temp. | Moderate | Slow hydrolysis may occur over extended periods. |

| Acidic | Trifluoroacetic Acid (TFA) | Room Temp. | Moderate | Cleavage may occur, especially with prolonged exposure. |

| Basic | 1 M NaOH (aq) | Room Temp. | High | Generally stable to basic hydrolysis.[1] |

| Basic | Sodium Carbonate (aq) | Room Temp. | High | Stable. |

| Nucleophilic | Hydrazine | Room Temp. | High | Stable. |

| Reducing | Sodium Borohydride (NaBH₄) | Room Temp. | High | Stable. |

| Oxidizing | Potassium Permanganate (KMnO₄) | Room Temp. | Low | The benzyl groups are susceptible to oxidation. |

| Lewis Acidic | Boron Trifluoride Etherate (BF₃·OEt₂) | Room Temp. | Moderate | Potential for complexation and/or cleavage. |

Experimental Protocols

Protocol 1: Protection of a Primary Amine using this compound Dimethyl Acetal

This protocol describes a general procedure for the protection of a primary amine as its N,N-dibenzylformamidine derivative.

Materials:

-

Primary amine (1.0 eq)

-

This compound dimethyl acetal (1.1 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add this compound dimethyl acetal (1.1 eq) at room temperature under an inert atmosphere.

-